Chlorodimethylsilane

Catalog No.
S1514224
CAS No.
1066-35-9
M.F
C2H6Cl2Si
(CH3)2SiCl2
C2H6ClSi
M. Wt
93.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodimethylsilane

CAS Number

1066-35-9

Product Name

Chlorodimethylsilane

Molecular Formula

C2H6Cl2Si
(CH3)2SiCl2
C2H6ClSi

Molecular Weight

93.61 g/mol

InChI

InChI=1S/C2H6ClSi/c1-4(2)3/h1-2H3

InChI Key

QABCGOSYZHCPGN-UHFFFAOYSA-N

SMILES

C[Si](C)Cl

Solubility

Solubility in water: reaction

Canonical SMILES

C[Si](C)Cl

Precursor for Silicone Synthesis:

Chlorodimethylsilane is a crucial starting material for the production of various silicone polymers []. Through a process called hydrolysis and condensation, it reacts with water to form silanol (Si-OH) groups, which then link together to form siloxane (Si-O-Si) chains, the backbone of all silicone polymers []. These polymers find widespread use in diverse applications, including:

  • Electronics: Silicones act as insulating materials in electronic components due to their excellent electrical properties [].
  • Medical devices: Silicone implants and prosthetics benefit from the biocompatibility and flexibility offered by these polymers [].
  • Construction materials: Silicones serve as sealants, adhesives, and coatings due to their water resistance and temperature stability [].

Source of Dimethylsilyl Groups:

The (CH₃)₂Si group in chlorodimethylsilane can be introduced into various molecules through chemical reactions, enabling the study of their properties and functionalities. This process, known as silylation, often involves replacing a hydrogen atom with the (CH₃)₂Si group []. Silylation offers several advantages in research:

  • Improved solubility: Silylation can enhance the solubility of poorly soluble organic compounds, making them easier to analyze and manipulate in experiments [].
  • Protection of functional groups: By attaching the bulky (CH₃)₂Si group, silylation can temporarily protect certain functional groups in a molecule from unwanted reactions, allowing for targeted modifications at other sites [].
  • Derivatization for analysis: Silylation can introduce detectable moieties into molecules, facilitating their characterization using techniques like mass spectrometry and nuclear magnetic resonance (NMR) [].

Research on Chemical Reactions and Mechanisms:

Chlorodimethylsilane serves as a model compound in studying various chemical reactions and their mechanisms. Its reactivity with water, alcohols, and other nucleophiles allows scientists to investigate fundamental aspects of:

  • Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group by a nucleophile, and chlorodimethylsilane offers a well-defined system for studying the kinetics and dynamics of such processes [].
  • Hydrolysis mechanisms: The reaction of chlorodimethylsilane with water proceeds through a specific mechanism involving the breaking of Si-Cl bonds and the formation of Si-OH bonds. Studying this reaction helps researchers understand the hydrolysis mechanisms of other organosilicon compounds [].

Thin Film Deposition:

Chemical vapor deposition (CVD) is a technique used to deposit thin films of various materials onto surfaces. Chlorodimethylsilane can be used as a precursor in CVD processes to deposit silicon dioxide (SiO₂) films []. These films find applications in various fields, including:

  • Microelectronics: SiO₂ films are essential components of microelectronic devices, acting as gate oxides in transistors and insulating layers in integrated circuits [].
  • Optical coatings: SiO₂ films can be used as anti-reflective coatings for lenses and optical devices due to their ability to control the reflection of light [].

Chlorodimethylsilane, also known as dimethylchlorosilane, is a chemical compound with the formula (CH3)2SiHCl(CH_3)_2SiHCl. It is classified as a silane, characterized by a silicon atom bonded to two methyl groups, a chlorine atom, and a hydrogen atom. The compound is notable for its reactivity and serves as a precursor in various chemical syntheses, particularly in organosilicon chemistry. Its structure has been elucidated through techniques such as Fourier transform microwave spectroscopy, which has provided insights into its bond lengths and angles .

  • DMCS is a flammable liquid and can ignite readily [].
  • It is a severe irritant to the skin, eyes, and respiratory system [].
  • Exposure to DMCS can cause coughing, shortness of breath, and lung damage [].
  • Due to its hazardous nature, DMCS should only be handled by trained professionals in well-ventilated environments with appropriate personal protective equipment [].

Chlorodimethylsilane is highly reactive, particularly with water and moist air. Upon contact with these substances, it reacts vigorously to produce heat and release toxic hydrogen chloride gas. This reaction can be hazardous, resulting in flammable hydrogen gas as well . Additionally, chlorodimethylsilane can undergo various reactions, including:

  • Hydrolysis: Reacts with water to form dimethylsilanol and subsequently dimethylsilanediol.
  • Reductive Etherification: Used in polyether synthesis through a chlorodimethylsilane-mediated reaction .
  • Chlorination: Acts as a chlorination agent in organic synthesis.

Chlorodimethylsilane can be synthesized through several methods:

  • Direct Chlorination: Methyltrichlorosilane can be reacted with aluminum chloride to produce chlorodimethylsilane.
  • Hydrosilylation: The reaction of dimethylsiloxane with hydrogen chloride can yield chlorodimethylsilane.
  • Reduction of Silanes: Dimethyldichlorosilane can be reduced using lithium aluminum hydride to produce chlorodimethylsilane .

Chlorodimethylsilane has diverse applications across various fields:

  • Synthesis of Organosilicon Compounds: It serves as a key intermediate for producing other silanes and siloxanes.
  • Surface Modification: Used to modify surfaces in materials science to enhance properties like hydrophobicity.
  • Chemical Reagent: Functions as a reagent in organic synthesis reactions, including the preparation of vinyldimethylsilanols for cross-coupling reactions .

Research on interaction studies involving chlorodimethylsilane primarily focuses on its reactivity with other chemicals rather than biological interactions. Its interactions with water and acids have been extensively documented due to the hazardous nature of the byproducts formed during these reactions. Furthermore, studies indicate that chlorodimethylsilane can react with various organic and inorganic compounds, leading to the generation of flammable gases or corrosive substances .

Chlorodimethylsilane belongs to a broader class of chlorosilanes that exhibit similar chemical properties but differ in their structural configurations. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Dimethylchlorosilane(CH3)2SiHCl(CH_3)_2SiHClPrimary focus on organosilicon synthesis
Trimethylchlorosilane(CH3)3SiCl(CH_3)_3SiClContains three methyl groups; used in different reactions
Methyltrichlorosilane(CH3)SiCl3(CH_3)SiCl_3Used primarily for chlorination reactions
Phenyltrimethoxysilane(C6H5)Si(OCH3)3(C_6H_5)Si(OCH_3)_3Contains phenyl group; used for surface modifications

Chlorodimethylsilane is unique due to its specific reactivity profile, particularly its ability to produce dimethylsilanol upon hydrolysis while also being applicable in reductive etherification reactions . Its distinct structure allows it to serve as an effective reagent in synthesizing various organosilicon compounds, setting it apart from its analogs.

Physical Description

Dimethylchlorosilane appears as a colorless fuming liquid with a pungent, burning odor. Extremely corrosive to skin and respiratory tissues, both as a liquid and vapor. Vapors are heavier than air.
Liquid
COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR.

Boiling Point

71 °C

Flash Point

-9 °C c.c.

Vapor Density

Relative vapor density (air = 1): 4.4

Density

Relative density (water = 1): 1.07

Melting Point

-76 °C

UNII

XR7E4F5838

GHS Hazard Statements

Aggregated GHS information provided by 2348 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 2348 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 2344 of 2348 companies with hazard statement code(s):;
H224 (96.59%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H261 (96.33%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (99.57%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (96.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, kPa at 20 °C: 14.5

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Other CAS

1066-35-9
75-78-5

Wikipedia

Chlorodimethylsilane

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Silane, chlorodimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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